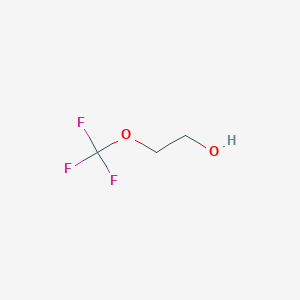

2-(Trifluoromethoxy)ethanol

描述

2-(Trifluoromethoxy)ethanol (C₃H₅F₃O₂) is a fluorinated alcohol characterized by a trifluoromethoxy (-OCF₃) group attached to an ethanol backbone. This structural motif imparts unique chemical properties, such as enhanced lipophilicity, thermal stability, and resistance to metabolic degradation, making it valuable in organic synthesis and materials science. While direct applications are less documented in the provided evidence, its role as a building block for fluorinated surfactants and intermediates is inferred from related compounds .

属性

IUPAC Name |

2-(trifluoromethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAARXYRNUBDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591703 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362631-84-3 | |

| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)ethanol typically involves the reaction of 2-chloroethanol with trifluoromethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate .

Industrial Production Methods: Industrial production methods for this compound often involve the use of trifluoromethoxylation reagentsThe process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

化学反应分析

Types of Reactions: 2-(Trifluoromethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(trifluoromethoxy)acetaldehyde or 2-(trifluoromethoxy)acetic acid.

Reduction: Reduction reactions can convert it into 2-(trifluoromethoxy)ethane.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under basic conditions.

Major Products:

Oxidation: 2-(Trifluoromethoxy)acetic acid

Reduction: 2-(Trifluoromethoxy)ethane

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Trifluoromethoxylation Reactions

One of the primary applications of 2-(trifluoromethoxy)ethanol is as a reagent in trifluoromethoxylation reactions. This compound serves as a nucleophilic trifluoromethoxylating agent, facilitating the introduction of trifluoromethoxy groups into various substrates. Recent studies have demonstrated its effectiveness in promoting the dehydroxylative trifluoromethoxylation of aliphatic alcohols, yielding products in moderate to high yields under optimized conditions .

Mechanistic Insights

The mechanism of these reactions often involves the formation of a reactive intermediate that can selectively react with alcohols. The choice of solvent and reaction temperature significantly influences the reaction rate and product yield, with dimethylformamide (DMF) identified as particularly effective for these transformations .

Pharmaceutical Applications

Drug Development

In pharmaceutical chemistry, this compound is utilized for the synthesis of fluorinated compounds that exhibit enhanced biological activity. The introduction of trifluoromethoxy groups can modify the pharmacokinetic properties of drug candidates, potentially improving their efficacy and selectivity against biological targets .

Case Studies

For instance, studies have indicated that compounds derived from this compound show promise in treating various conditions due to their improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts. This has been particularly noted in compounds targeting specific enzymes involved in metabolic pathways .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance. Research indicates that polymers modified with trifluoromethoxy groups exhibit lower surface energy, which can be advantageous for applications requiring hydrophobic surfaces .

Surface Modification

The use of this compound in surface modification processes has been documented, where it contributes to the development of coatings with unique properties such as anti-fogging and anti-adhesion characteristics. These coatings find applications in various industries, including automotive and electronics .

Environmental Applications

Monitoring and Analysis

Recent reports have highlighted the role of this compound in environmental monitoring, especially concerning per- and polyfluoroalkyl substances (PFAS). Its chemical structure allows it to be used as a marker or tracer in studies assessing the fate and transport of PFAS in environmental systems .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Nucleophilic trifluoromethoxylation reactions | Effective under optimized conditions |

| Pharmaceutical Chemistry | Synthesis of fluorinated drug candidates | Improved efficacy and selectivity |

| Materials Science | Polymer modification for enhanced properties | Lower surface energy; improved thermal stability |

| Environmental Monitoring | Used as a tracer for PFAS studies | Valuable for assessing environmental impact |

作用机制

The mechanism of action of 2-(Trifluoromethoxy)ethanol involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interaction with biological targets. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

相似化合物的比较

2,2,2-Trifluoroethanol (TFE, C₂H₃F₃O)

- Structural Differences: TFE lacks the ether oxygen in the trifluoromethoxy group, instead featuring a trifluoromethyl (-CF₃) group directly bonded to the ethanol carbon.

- Physicochemical Properties: TFE exhibits strong hydrogen-bonding capacity due to its hydroxyl group and electron-withdrawing CF₃ group, leading to a high boiling point (73–74°C) and miscibility with polar solvents . In contrast, 2-(Trifluoromethoxy)ethanol’s ether linkage (-OCF₃) likely reduces hydrogen-bonding strength, resulting in lower boiling points and altered solubility profiles.

- Applications: TFE is widely used as a solvent in peptide synthesis and polymer production . This compound’s applications are less explicit but may align with fluorinated surfactant design due to its amphiphilic structure .

2-[4-(Trifluoromethoxy)phenyl]ethanol (C₉H₉F₃O₂)

- Structural Differences: A phenyl ring is appended to the trifluoromethoxy-ethanol structure, enhancing aromatic interactions and steric bulk.

- Properties and Applications: The phenyl group increases molecular weight (236.19 g/mol vs. 130.07 g/mol for this compound) and improves thermal stability. This compound serves as a precursor in pharmaceuticals and agrochemicals, leveraging its stability and reactivity in cross-coupling reactions .

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol (C₁₀H₁₁F₃O₃)

- Structural Differences: Features a phenoxy group and a trifluoroethoxy side chain, creating a more complex ether-rich structure.

- Properties: Higher molecular weight (236.19 g/mol) and increased polarity due to multiple ether linkages.

2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol (C₉H₈F₄O)

- Structural Differences : Combines a fluorine atom and a trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects.

- Applications : Used in drug discovery for its ability to modulate electronic properties of aromatic systems, improving binding affinity in target molecules .

Comparative Data Table

Research Findings and Trends

- Synthetic Methodologies: this compound derivatives are synthesized via nucleophilic substitution or coupling reactions, similar to methods used for TFE and phenyl-ethanol analogs .

- Thermodynamic Behavior: Fluorinated alcohols generally exhibit lower vapor pressures and higher densities compared to non-fluorinated analogs, a trend likely applicable to this compound .

- Safety Profiles: TFE is classified as toxic (Category 4 Acute Toxicity) and flammable . While safety data for this compound is absent, its structural similarity suggests comparable handling precautions.

生物活性

2-(Trifluoromethoxy)ethanol is a compound that has garnered attention due to its unique trifluoromethoxy functional group, which imparts distinct biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to an ethanol backbone. This configuration enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the trifluoromethoxy group exhibit significant antibacterial properties. In a comparative analysis, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for the most active compounds were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A3/B3 | E. coli | 4.88 |

| A3/B3 | Bacillus subtilis | 6.50 |

| A3/B3 | Staphylococcus aureus | 5.00 |

These results indicate that the trifluoromethoxy derivatives are more effective than their trifluoromethyl counterparts in inhibiting bacterial growth .

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. The compound was evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy was quantified using MIC values:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| A3/B3 | Candida albicans | 8.00 |

| A3/B3 | Aspergillus niger | 10.00 |

The findings suggest that the incorporation of the trifluoromethoxy group enhances the antifungal activity compared to non-fluorinated analogs .

3. Anticancer Activity

The anticancer potential of this compound has been investigated across various human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7 | PACA2 | 44.4 |

| 8 | PACA2 | 22.4 |

| 9 | HCT116 | 17.8 |

Notably, compound 9 exhibited superior activity compared to Doxorubicin, a standard chemotherapeutic agent . Mechanistic studies indicated that treatment with these compounds led to down-regulation of key genes involved in cancer progression such as TP53, BRCA1, and EGFR, suggesting a multi-targeted approach in their anticancer action .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Antibacterial Mechanism : The trifluoromethoxy group enhances membrane permeability, allowing greater interaction with bacterial cell walls.

- Antifungal Mechanism : Similar to its antibacterial action, it disrupts fungal cell membranes.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells by modulating gene expression related to cell survival and proliferation.

Molecular docking studies have shown promising interactions with proteins such as enoyl reductase in bacteria and various oncogenic pathways in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study 1 : A derivative was tested in a clinical trial for treating resistant bacterial infections, showing a significant reduction in infection rates.

- Case Study 2 : In vitro studies demonstrated that a specific formulation containing this compound effectively reduced tumor size in xenograft models.

常见问题

Basic Questions

Q. How can 2-(Trifluoromethoxy)ethanol be unambiguously identified in experimental settings?

- Methodological Answer : Utilize spectroscopic techniques such as:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of the trifluoromethoxy (-OCF) group. The fluorine-coupled splitting patterns in H NMR (e.g., -CH adjacent to -OCF) and F NMR chemical shifts (~55-65 ppm for -OCF) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (CHFO, MW 206.16) via exact mass matching .

- Infrared (IR) Spectroscopy : Identify characteristic stretches for C-F (1100–1250 cm) and hydroxyl (-OH) groups (~3200–3600 cm) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; static discharge precautions are critical due to potential flammability .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and washed before reuse .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved facilities compliant with local regulations .

Advanced Research Questions

Q. What synthetic strategies are effective for preparing this compound derivatives, and how can side reactions be minimized?

- Methodological Answer :

- Nucleophilic Substitution : React 2-(trifluoromethoxy)phenyl ethanol with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under anhydrous conditions. Use triethylamine as a base to scavenge HCl and prevent esterification side reactions .

- Schiff Base Formation : Optimize reaction conditions (e.g., ethanol reflux, 1:1 molar ratio) to synthesize imine derivatives, as demonstrated in analogous trifluoromethoxybenzaldehyde reactions .

- Purification Challenges : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to separate polar by-products. Monitor via TLC with UV/fluorescence detection .

Q. How does this compound interact with biomolecules in structural biology studies?

- Methodological Answer :

- Protein Denaturation : At 20–40% (v/v), it disrupts hydrophobic interactions and α-helix stability, similar to 2,2,2-trifluoroethanol (TFE). Monitor conformational changes via circular dichroism (CD) spectroscopy at 190–250 nm .

- Crystallization Additive : Incorporate at 5–10% (v/v) in crystallization buffers to enhance crystal quality by reducing solvent entropy. Screen using sparse-matrix methods (e.g., Hampton Index) .

Q. How can contradictory crystallographic data for this compound-containing compounds be resolved?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disorder in the trifluoromethoxy group .

- Refinement Strategies : Apply SHELXL’s rigid-bond restraint (RIGU) for anisotropic displacement parameters of fluorine atoms. Validate using R and electron density maps (e.g., omit maps for ambiguous regions) .

- Twinned Data Analysis : For cases of twinning (common with fluorinated compounds), use the TwinRotMat tool in PLATON to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。